synthesis and characterization of Acetone-benzothiazolyl-2-hydrazone
synthesis and characterization of Acetone-benzothiazolyl-2-hydrazone
An In-Depth Technical Guide to the Synthesis and Characterization of Acetone-benzothiazolyl-2-hydrazone
Introduction: The Versatility of a Benzothiazole Hydrazone Scaffold
Acetone-benzothiazolyl-2-hydrazone, a Schiff base derived from the condensation of 2-hydrazinylbenzothiazole and acetone, is a molecule of significant interest in contemporary chemical and pharmaceutical research. The benzothiazole moiety is a prominent pharmacophore found in numerous bioactive compounds, while the hydrazone group (containing an azomethine function, -N=CH-) imparts unique chemical reactivity and chelating properties.[1] This combination makes Acetone-benzothiazolyl-2-hydrazone and its derivatives valuable precursors in the synthesis of novel therapeutic agents, including potential anticancer, antimicrobial, and antioxidant compounds.[2][3] Furthermore, its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry and a reagent in analytical applications for metal ion detection.[4]
This guide provides a comprehensive, field-proven methodology for the synthesis of Acetone-benzothiazolyl-2-hydrazone. It further details a multi-faceted characterization workflow, explaining the causality behind each analytical choice to ensure the unambiguous confirmation of the compound's structure, purity, and identity.
Part 1: Synthesis Methodology
The synthesis of Acetone-benzothiazolyl-2-hydrazone is achieved through a classical Schiff base condensation reaction. This nucleophilic addition-elimination reaction involves the attack of the terminal amino group of 2-hydrazinylbenzothiazole on the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form the stable imine linkage characteristic of a hydrazone.[5][6]
Reaction Scheme:
-
2-hydrazinylbenzothiazole + Acetone → Acetone-benzothiazolyl-2-hydrazone + H₂O
The reaction is typically carried out in an alcoholic solvent under reflux to ensure sufficient thermal energy to overcome the activation barrier, driving the reaction to completion.
Experimental Protocol: Synthesis of Acetone-benzothiazolyl-2-hydrazone
Causality Note: Ethanol is selected as the solvent due to its ability to dissolve both the polar 2-hydrazinylbenzothiazole and the less polar acetone, creating a homogenous reaction medium. Its boiling point allows for effective refluxing without requiring excessively high temperatures that could lead to side reactions or degradation.
Materials and Reagents:
-
2-hydrazinylbenzothiazole
-
Acetone (reagent grade)
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
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Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Step-by-Step Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 0.01 moles of 2-hydrazinylbenzothiazole in approximately 50 mL of ethanol. Gentle warming and stirring may be required to achieve complete dissolution.
-
Addition of Acetone: To the stirred solution, add a slight molar excess of acetone (e.g., 0.012 moles). The excess acetone helps to shift the reaction equilibrium towards the product side.
-
Reaction Reflux: Attach the reflux condenser to the flask and place the apparatus in a heating mantle or on a water bath. Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain the reflux with continuous stirring for approximately 4-6 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The product, being less soluble in the cooled solvent, will often precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid several times with small portions of cold ethanol to remove any unreacted starting materials and impurities.[7]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a crystalline powder.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Acetone-benzothiazolyl-2-hydrazone.
Part 2: Physicochemical and Spectroscopic Characterization
A rigorous characterization protocol is essential to validate the successful synthesis of the target molecule. Each technique provides a unique piece of structural evidence, and together they form a self-validating system confirming the compound's identity and purity.
Physical Properties
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Appearance: White to orange or green crystalline powder.[4][8]
-
Melting Point: The melting point is a critical indicator of purity. A sharp melting point within the expected range suggests a pure compound. The reported melting point for Acetone-benzothiazolyl-2-hydrazone is 197 - 201 °C .[4][8]
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy
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Principle & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The formation of the hydrazone is unequivocally confirmed by the disappearance of the N-H stretching bands from the primary amine group (-NH₂) of the 2-hydrazinylbenzothiazole starting material and the simultaneous appearance of a strong absorption band corresponding to the newly formed C=N (azomethine) bond.[7]
-
Key Diagnostic Peaks:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle & Causality: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It serves as the primary tool for elucidating the precise molecular structure.
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
δ ~6.6-8.0 ppm (multiplet): Signals corresponding to the four protons on the aromatic benzene ring of the benzothiazole moiety.
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δ ~3.7-4.1 ppm (singlet): A broad singlet corresponding to the N-H proton of the hydrazone linkage.
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δ ~2.1-2.6 ppm (singlet, 6H): A characteristic singlet integrating to six protons, representing the two equivalent methyl groups (CH₃) from the acetone moiety.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
3. Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the synthesized compound, providing definitive proof of its elemental composition.
-
Expected Molecular Ion Peak: For a molecular formula of C₁₀H₁₁N₃S (Molecular Weight: 205.28 g/mol ), the mass spectrum should exhibit a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 206.29 .[4]
Summary of Characterization Data
| Parameter | Technique | Expected Result | Reference |
| Molecular Formula | - | C₁₀H₁₁N₃S | [4][8] |
| Molecular Weight | - | 205.28 g/mol | [4][8] |
| Appearance | Visual Inspection | White to orange/green crystalline powder | [4][8] |
| Melting Point | Melting Point Apparatus | 197 - 201 °C | [4][8] |
| N-H Stretch | IR Spectroscopy | ~3360 cm⁻¹ | |
| C=N Stretch | IR Spectroscopy | ~1650 cm⁻¹ | [7] |
| Molecular Ion Peak | Mass Spectrometry | [M+H]⁺ at m/z ≈ 206 | |
| Aromatic Protons | ¹H NMR | Multiplet at δ ~6.6-8.0 ppm | |
| Methyl Protons | ¹H NMR | Singlet (6H) at δ ~2.1-2.6 ppm |
Characterization Workflow Diagram
Caption: Interrelation of analytical techniques for structural confirmation.
References
- Mohapatra, R. K., et al. (2012). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. Acta Chimica & Pharmaceutica Indica, 2(4), 156-162.
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Arshad, M., et al. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. IUCrData, 3(5). Available at: [Link]
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Yusuf, M., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Letters in Drug Design & Discovery, 15(5). Available at: [Link]
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Souers, A. J., et al. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. Journal of Medicinal Chemistry, 56(13), 5514-5540. Available at: [Link]
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Kumar, A., et al. (2019). Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. World Journal of Pharmaceutical Research, 8(9), 1145-1155. Available at: [Link]
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Wang, L.-H., & Tai, X.-S. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 58. Available at: [Link]
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Organic Syntheses. Acetone hydrazone. Available at: [Link]
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Yurttaş, L., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 25(18), 4238. Available at: [Link]
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Silva, H. P., et al. (2011). Synthesis and Characterization of Acetone Hydrazones. Journal of the Brazilian Chemical Society, 22(3), 518-525. Available at: [Link]
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ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]
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Al-Juboori, A. M. H. (2017). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. International Journal of ChemTech Research, 10(1), 1-11. Available at: [Link]
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Singh, P., et al. (2020). AIE−Active BODIHYs Based on Benzothiazole–Hydrazone Chelates and Their Artificial Light Harvesting and Reversible Mechanochromic Behavior. Chemistry – An Asian Journal, 15(12), 1888-1896. Available at: [Link]
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IJRAR. (2020). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews, 7(1). Available at: [Link]
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Holbová, E., & Perjéssy, A. (1987). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 41(2), 231-239. Available at: [Link]
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ResearchGate. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]
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Wikipedia. Acetone hydrazone. Available at: [Link]
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ResearchGate. (2015). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Available at: [Link]
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Jian, F.-F., et al. (2006). Acetone (2-nitrophenyl)hydrazone. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3198-o3199. Available at: [Link]
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ResearchGate. (2019). The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. Available at: [Link]
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Land of Chemistry. (2021, February 3). Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12| [Video]. YouTube. Available at: [Link]
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